4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide
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Description
Scientific Research Applications
Enzyme Inhibition
- Role in Carbonic Anhydrase Inhibition : A study by Sapegin et al. (2018) demonstrated that primary sulfonamides, similar in structure to the specified compound, exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. This suggests potential applications in developing inhibitors for various biological targets (Sapegin et al., 2018).
Antitumor Activity
- Potential as Hypoxic Cell Selective Cytotoxic Agents : Saari et al. (1991) synthesized basic nitrobenzenesulfonamides, structurally related to the queried compound, and evaluated them as novel hypoxic cell selective cytotoxic agents. This suggests their potential in targeting cancer cells that thrive in low oxygen environments (Saari et al., 1991).
Photodynamic Therapy
- Application in Photodynamic Therapy for Cancer : Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, indicating the potential of such compounds in photodynamic therapy, especially for treating cancer (Pişkin et al., 2020).
Synthesis of Heterocycles
- Intermediates for Nitrogenous Heterocycles : Kisseljova et al. (2014) reported that nitrobenzenesulfonamides are intermediates toward nitrogenous heterocycles, indicating their utility in synthesizing diverse organic compounds, which can have various applications in pharmaceuticals and materials science (Kisseljova et al., 2014).
Extraction and Detection
- Extraction from Environmental Samples : Speltini et al. (2016) developed a method for extracting compounds like benzenesulfonamides from soil, indicating the relevance of these compounds in environmental monitoring and analysis (Speltini et al., 2016).
Chemical Synthesis
- Synthesis of Quinazoline Derivatives : Research by Rahman et al. (2014) on the synthesis of quinazoline derivatives from benzene sulfonamide suggests applications in developing diuretic and antihypertensive agents (Rahman et al., 2014).
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-14-6-9-17(10-7-14)31(28,29)22-21(25)23-13-15-12-16(24(26)27)8-11-19(15)30-20-5-3-2-4-18(20)23/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUGFOZWLVTDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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